molecular formula C11H20N2S B13484870 5-Methyl-N-(trans-2-methylcyclohexyl)-4,5-dihydrothiazol-2-amine

5-Methyl-N-(trans-2-methylcyclohexyl)-4,5-dihydrothiazol-2-amine

Cat. No.: B13484870
M. Wt: 212.36 g/mol
InChI Key: JAFZMDNLUBMVJS-RCAUJQPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine is a complex organic compound with a unique structure that includes a thiazole ring, a cyclohexyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine include:

Uniqueness

What sets rac-5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine apart from similar compounds is its unique combination of functional groups and its specific stereochemistry.

Properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

5-methyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H20N2S/c1-8-5-3-4-6-10(8)13-11-12-7-9(2)14-11/h8-10H,3-7H2,1-2H3,(H,12,13)/t8-,9?,10-/m1/s1

InChI Key

JAFZMDNLUBMVJS-RCAUJQPQSA-N

Isomeric SMILES

C[C@@H]1CCCC[C@H]1NC2=NCC(S2)C

Canonical SMILES

CC1CCCCC1NC2=NCC(S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.